6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}-9-methyl-9H-purine
Descripción
Structure and Synthesis The compound 6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}-9-methyl-9H-purine is a purine derivative featuring a piperazine linker between two purine moieties. The N-9 position of the purine core is substituted with a methyl group, while the piperazine ring is functionalized with a 2-methoxyethyl-substituted purine (Figure 1). For example, and describe the use of general procedures (e.g., methods D or E) to attach acylated or sulfonylated piperazine groups to purine scaffolds .
Propiedades
IUPAC Name |
6-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N10O/c1-25-11-23-13-15(25)19-9-20-16(13)26-3-5-27(6-4-26)17-14-18(22-10-21-17)28(12-24-14)7-8-29-2/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPNOVCHGLAUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4N=CN5CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Introduction
The compound 6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}-9-methyl-9H-purine , a purine derivative, has garnered attention in medicinal chemistry due to its unique structural features, including a purine core, a piperazine ring, and a methoxyethyl substituent. This article explores its biological activity, highlighting its interactions with various biological targets and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 365.4 g/mol. Its structure facilitates diverse interactions with biological systems, making it a valuable candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₇O |
| Molecular Weight | 365.4 g/mol |
| Structural Features | Purine core, piperazine ring, methoxyethyl group |
Binding Affinity and Target Interaction
Research indicates that 6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}-9-methyl-9H-purine can effectively bind to specific receptors and enzymes, influencing various biochemical pathways. The presence of the methoxyethyl group enhances solubility and bioactivity, while the piperazine moiety contributes to pharmacological properties.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects on several biological pathways:
- Nitric Oxide Production : It has been shown to inhibit nitric oxide production in LPS-induced macrophages, suggesting anti-inflammatory properties.
- Cytokine Levels : The compound reduces levels of pro-inflammatory cytokines such as IL-6, TNFα, and IL-1β.
These findings are significant as they suggest potential applications in treating inflammatory diseases.
Anti-inflammatory Activity
A study reported the synthesis and evaluation of several purine derivatives similar to 6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}-9-methyl-9H-purine. Among these, certain analogues displayed notable anti-inflammatory activity by disrupting the TLR4–MyD88 protein interaction, thereby inhibiting the NF-κB signaling pathway. This mechanism is crucial for mediating inflammatory responses in various conditions .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have highlighted that modifications at specific positions on the purine ring can enhance biological activity. For example:
Pharmacological Implications
The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions such as rheumatoid arthritis, asthma, and other inflammatory diseases. Further research is necessary to fully elucidate its pharmacokinetic and pharmacodynamic profiles.
Comparación Con Compuestos Similares
Key Properties
- Molecular Formula : C₂₀H₂₆N₁₀O
- Molecular Weight : 446.5 g/mol (calculated).
- Functional Groups : Methoxyethyl (enhances solubility), methyl (modulates steric effects), and piperazine (improves pharmacokinetics via basic nitrogen).
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structurally related compounds and their distinguishing features:
Key Observations :
Substituent Impact on Solubility : The target compound’s 2-methoxyethyl group likely improves aqueous solubility compared to chlorophenyl (Compound 29) or benzodioxol () substituents, which are more lipophilic .
N-9 Substitution : The methyl group at N-9 (target compound) may confer metabolic stability compared to bulkier substituents like sec-butyl (PP17) or ethyl (), which could alter receptor binding .
Piperazine Functionalization : Acylated piperazines (e.g., Compound 35) exhibit higher melting points (>190°C) compared to sulfonylated (Compound 11, ) or methoxyethyl variants, suggesting differences in crystallinity .
Pharmacological and Physicochemical Comparisons
- Anticancer Activity : PP17 () demonstrates potent activity against MCF-7 breast cancer cells (IC₅₀: 12 µM), attributed to its sec-butyl group inducing apoptosis. The target compound’s methyl group may offer a balance between potency and toxicity .
- Purity and Stability : Compounds synthesized via general procedures () achieve >95% HPLC purity, indicating robust synthetic routes applicable to the target compound .
Structure-Activity Relationship (SAR) Trends
- Piperazine Linkers : Acylated piperazines (e.g., Compound 35) show higher stability but reduced solubility compared to alkyl or methoxy variants.
- Purine Modifications: Chlorophenyl substituents () enhance receptor affinity in cannabinoid analogs, whereas methoxyethyl groups (target compound) may optimize pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
